molecular formula C16H11NO3 B3062282 2-Benzylisoquinoline-1,3,4-trione CAS No. 21640-35-7

2-Benzylisoquinoline-1,3,4-trione

Cat. No. B3062282
CAS RN: 21640-35-7
M. Wt: 265.26 g/mol
InChI Key: MCRWFXGWJMDFON-UHFFFAOYSA-N
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Description

2-Benzylisoquinoline-1,3,4-trione is a chemical compound with the molecular formula C16H11NO3 . It belongs to the class of benzylisoquinoline alkaloids .


Synthesis Analysis

The synthesis of 2-Benzylisoquinoline-1,3,4-trione involves a cascade process that starts with the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines . An unexpected in situ air oxidation follows this cascade process .


Molecular Structure Analysis

The X-ray molecular structure of 2-Benzylisoquinoline-1,3,4-trione shows that bond distances and angles are similar to those of analogous isoquinoline-1,3,4-trione compounds . The crystal data reveals that it has a monoclinic crystal system with a space group of P2 1/n .


Chemical Reactions Analysis

The chemical reactions involving 2-Benzylisoquinoline-1,3,4-trione are primarily oxidation reactions . A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of a Caspase inhibitor trione with a free NH group .

Scientific Research Applications

Synthesis and Chemical Applications

  • Metal-Free Air Oxidation and Cascade Reactions : The trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate, in reactions with primary amines, enables the synthesis of isoquinoline-1,3,4(2H)-triones, highlighting the significance of oxygen-rich heterocyclic scaffolds in heterocyclic compound synthesis (Di Mola, Tedesco, & Massa, 2019).

  • Photoredox Catalyzed Amidyl Radical Cyclization : Controlled radical cyclization of isoquinoline-1,3,4(2H)-triones under mild conditions demonstrates a novel method for synthesizing complex heterocycles (Reddy, Prasanth, & Anandhan, 2022).

Medical and Biological Research

  • Caspase-3 Inhibitors for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent caspase-3 inhibitors, offering therapeutic potential for diseases involving abnormal apoptosis (Chen et al., 2006).

  • Cholinergic Enzyme Inhibitors : Isoquinoline-1,3,4-trione derivatives show promising results as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential in treating neurodegenerative diseases (Pejchal et al., 2011).

  • Benzylisoquinoline Alkaloid Metabolism : Research on the metabolism of benzylisoquinoline alkaloids, including the medicinal properties of many compounds, highlights the potential for synthetic biology platforms in developing new production systems for these valuable BIAs (Hagel & Facchini, 2013).

  • BIA Production in Yeast : Engineering yeast for the production of benzylisoquinoline alkaloids offers new avenues for synthesizing pharmacologically active metabolites (Hawkins & Smolke, 2008).

Other Applications

  • Photochemical Tandem Reactions : Isoquinoline-1,3,4-triones are used in photoinduced tandem reactions to create novel aza-polycycles, demonstrating the versatility of these compounds in synthetic chemistry (Yu et al., 2010).

  • Photocycloadditions and Transformations : The photoreactions of isoquinoline-1,3,4-triones with oxazoles, which lead to different chemo-, regio-, and diastereoselectivities, are significant for advancing knowledge in photoreactions (Huang et al., 2013).

Mechanism of Action

While the specific mechanism of action for 2-Benzylisoquinoline-1,3,4-trione is not explicitly mentioned in the sources, benzylisoquinoline alkaloids, in general, have various pharmacological properties, including narcotic analgesics, antimicrobials, muscle relaxants, and anticancer drugs .

Future Directions

The future directions in the study of 2-Benzylisoquinoline-1,3,4-trione could involve exploring its reactivity with other compounds and investigating its potential applications in various fields, given its interesting chemical structure and the pharmacological properties of benzylisoquinoline alkaloids .

properties

IUPAC Name

2-benzylisoquinoline-1,3,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWFXGWJMDFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463477
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylisoquinoline-1,3,4-trione

CAS RN

21640-35-7
Record name 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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